N-(6-chloropyridazin-3-yl)butanamide
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Overview
Description
N-(6-chloropyridazin-3-yl)butanamide: is an organic compound that belongs to the class of pyridazinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H10ClN3O, and its molecular weight is 199.64 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)butanamide typically involves the reaction of 6-chloropyridazine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
N-(6-chloropyridazin-3-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridazin-3-yl)-3-(pyridin-4-yl)butanamide
- N-(6-chloropyridazin-3-yl)-2-methylbutanamide
Uniqueness
N-(6-chloropyridazin-3-yl)butanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific research applications, making it a compound of interest for further studies.
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIACUARPGOFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647524 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868948-12-3 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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